3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 954000-18-1
VCID: VC11898967
InChI: InChI=1S/C19H19ClN2O2/c1-2-18(23)22-10-4-6-13-12-16(8-9-17(13)22)21-19(24)14-5-3-7-15(20)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,21,24)
SMILES: CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl
Molecular Formula: C19H19ClN2O2
Molecular Weight: 342.8 g/mol

3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

CAS No.: 954000-18-1

Cat. No.: VC11898967

Molecular Formula: C19H19ClN2O2

Molecular Weight: 342.8 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide - 954000-18-1

Specification

CAS No. 954000-18-1
Molecular Formula C19H19ClN2O2
Molecular Weight 342.8 g/mol
IUPAC Name 3-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Standard InChI InChI=1S/C19H19ClN2O2/c1-2-18(23)22-10-4-6-13-12-16(8-9-17(13)22)21-19(24)14-5-3-7-15(20)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,21,24)
Standard InChI Key XDRNTIBEERVRFL-UHFFFAOYSA-N
SMILES CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl
Canonical SMILES CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl

Introduction

3-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound characterized by its complex molecular structure. It features a chloro-substituted benzamide linked to a propanoyl group and a tetrahydroquinoline moiety. The presence of the chlorine atom at the third position of the benzamide ring and the propanoyl group attached to the nitrogen of the tetrahydroquinoline significantly influence its chemical properties and biological activity.

Synthesis

The synthesis of 3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves several steps, ensuring that the final compound retains its desired structural integrity and functional properties. While specific commercial sources for this compound may not be widely available, it can be synthesized in laboratory settings or obtained through specialized chemical suppliers.

Biological Activity and Potential Applications

Research indicates that 3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibits potential biological activity. It may interact with various biological targets, influencing enzyme activity and receptor binding. Such interactions could lead to modulation of signaling pathways and biochemical processes, making it a candidate for further pharmacological studies.

Table 2: Potential Biological Activities

ActivityDescription
Enzyme InteractionPotential to modulate enzyme activity
Receptor BindingMay influence receptor binding and signaling pathways
Pharmacological StudiesCandidate for further studies due to its unique structure

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator